molecular formula C17H19Cl2NO B1424563 4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride CAS No. 1220019-67-9

4-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)piperidine hydrochloride

Cat. No.: B1424563
CAS No.: 1220019-67-9
M. Wt: 324.2 g/mol
InChI Key: UWJAWOJLHNSNDP-UHFFFAOYSA-N
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Description

4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride is a chemical compound with a complex structure that includes a biphenyl group, a piperidine ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloro-[1,1’-biphenyl]-4-ol with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The piperidine ring can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenoxy)piperidine hydrochloride
  • 3-(4-Chlorobenzyl)-piperidine hydrochloride
  • 4-Chloropiperidine hydrochloride

Uniqueness

4-((3-Chloro-[1,1’-biphenyl]-4-yl)oxy)piperidine hydrochloride is unique due to its specific structural features, such as the biphenyl group and the piperidine ring

Properties

IUPAC Name

4-(2-chloro-4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-16-12-14(13-4-2-1-3-5-13)6-7-17(16)20-15-8-10-19-11-9-15;/h1-7,12,15,19H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJAWOJLHNSNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-67-9
Record name Piperidine, 4-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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